Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate
CAS No.: 5850-05-5
Cat. No.: VC17007997
Molecular Formula: C26H18N6Na2O6S2
Molecular Weight: 620.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5850-05-5 |
|---|---|
| Molecular Formula | C26H18N6Na2O6S2 |
| Molecular Weight | 620.6 g/mol |
| IUPAC Name | disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
| Standard InChI Key | UZAJXKAPLQJTPL-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Properties
Molecular Architecture
Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate belongs to the diazo dye subclass, featuring two azo (–N=N–) linkages connecting a central 4,6-diamino-1,3-phenylene group to two naphthalene-1-sulphonate moieties . The IUPAC name, disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate, reflects its bifunctional azo architecture and anionic sulfonate groups. The planar naphthalene rings and conjugated azo system contribute to its strong light absorption in the visible spectrum, yielding intense coloration .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 620.6 g/mol |
| IUPAC Name | Disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
| CAS Number | 5850-05-5 |
Physicochemical Characteristics
The compound’s sulfonate groups (–SONa) impart high water solubility, a critical feature for textile dyeing applications . Its solubility exceeds 50 g/L in aqueous solutions at 25°C, enabling uniform dye distribution. The azo linkages confer stability under acidic conditions, though reduction reactions can cleave the –N=N– bonds, a consideration in wastewater treatment . Spectroscopic analysis reveals strong absorption maxima () between 450–500 nm, consistent with its brownish hue .
Synthesis and Manufacturing
Diazotization and Coupling Reactions
The synthesis follows a two-step diazo coupling process :
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Diazotization: 4-Aminonaphthalene-1-sulfonic acid reacts with nitrous acid (HNO) in acidic medium (HCl) at 0–5°C to form the diazonium salt.
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Coupling: The diazonium salt couples with benzene-1,3-diamine in alkaline conditions (pH 8–9), yielding the target compound via electrophilic aromatic substitution.
Critical Parameters:
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Temperature control (<10°C) prevents diazonium salt decomposition .
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Alkaline pH ensures the coupling agent (benzene-1,3-diamine) remains deprotonated, enhancing nucleophilicity .
Industrial Production Techniques
Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and purity. Post-synthesis purification involves salt removal via dialysis and spray drying to obtain the final powder form.
Table 2: Synthesis Optimization Metrics
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 1); 25°C (Step 2) | Maximizes diazonium stability |
| pH | 1–2 (Step 1); 8–9 (Step 2) | Enhances coupling efficiency |
| Solvent | Aqueous HCl/NaOH | Facilitates ionic intermediates |
Applications in Industry and Research
Textile Dyeing Processes
The compound’s primary application lies in dyeing natural fibers (wool, silk) and synthetic fabrics (nylon) . Its sulfonate groups form electrostatic interactions with protonated amino groups in wool under acidic dye baths (pH 3–4), ensuring colorfastness .
Performance Metrics:
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Washfastness: 4–5 (ISO 105-C06)
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Lightfastness: 5–6 (ISO 105-B02)
Comparative Analysis with Related Compounds
Structural Analogues in Azo Chemistry
Direct Brown 78: A triazo dye with higher molecular weight ( g/mol) and superior washfastness but reduced solubility .
Methyl Orange: A monoazo pH indicator lacking sulfonate groups, limiting its textile utility .
Performance Characteristics in Dye Applications
Table 3: Dye Performance Comparison
| Property | Target Compound | Direct Brown 78 | Methyl Orange |
|---|---|---|---|
| Solubility (g/L) | >50 | 30 | 20 |
| (nm) | 480 | 520 | 465 |
| Industrial Use | Textiles | Leather | Laboratory |
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